molecular formula C20H24ClN7O3S B1225913 6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B1225913
M. Wt: 478 g/mol
InChI Key: BFRZYEZJNARVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione is a member of triazoles.

Scientific Research Applications

Synthesis Techniques

  • A study by Abdelrazek et al. (2019) focused on a one-pot, three-component synthesis technique that includes a compound structurally similar to the one . This method emphasizes high yields, short reaction times, and easy workup using aluminate sulfonic acid nanoparticles, showcasing an efficient approach to synthesizing complex pyrimidine derivatives (Abdelrazek et al., 2019).

Chemical Transformations and Reactions

  • Kinoshita et al. (1989) investigated the reactions of related compounds under various conditions, leading to the formation of different products like pyrimidines and acetoacetamides. This highlights the versatile reactivity of such compounds and their potential applications in creating a variety of chemical structures (Kinoshita et al., 1989).

Antiviral Properties

  • El-Etrawy and Abdel-Rahman (2010) synthesized derivatives of a structurally similar compound to assess their antiviral activities. The study specifically evaluated the efficacy against Hepatitis A virus and Herpes simples virus type-1, indicating potential pharmaceutical applications in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Antimicrobial and Antioxidant Activities

  • Al-Adhami and Al-Majidi (2021) synthesized derivatives of 6-amino-1,3-dimethyluracil (a related compound) and evaluated their antimicrobial and antioxidant activities. Such studies are crucial for discovering new agents with potential applications in treating infections and oxidative stress-related conditions (Al-Adhami & Al-Majidi, 2021).

properties

Product Name

6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

Molecular Formula

C20H24ClN7O3S

Molecular Weight

478 g/mol

IUPAC Name

6-amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C20H24ClN7O3S/c1-11(25(2)3)17-23-24-19(28(17)13-8-6-12(21)7-9-13)32-10-14(29)15-16(22)26(4)20(31)27(5)18(15)30/h6-9,11H,10,22H2,1-5H3

InChI Key

BFRZYEZJNARVEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=C(N(C(=O)N(C3=O)C)C)N)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
Reactant of Route 5
6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

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